molecular formula C20H19NO6 B6500493 ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate CAS No. 847406-44-4

ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate

Cat. No.: B6500493
CAS No.: 847406-44-4
M. Wt: 369.4 g/mol
InChI Key: DRIRYUXQIWFIHZ-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring, an acetamido group, and a methoxyphenoxy moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

The primary targets of ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate are currently under investigation. Preliminary research suggests that it may act as a ligand for certain receptors . The role of these receptors in cellular processes is being studied.

Biochemical Pathways

The biochemical pathways affected by this compound are not yet fully known. It is likely that its action on its target receptors influences certain biochemical pathways, leading to downstream effects. More research is needed to identify these pathways and understand their implications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetamido Group: This step involves the reaction of the benzofuran derivative with an acetamide derivative, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Attachment of the Methoxyphenoxy Group: This is typically done through an etherification reaction, where the phenol derivative is reacted with a methoxy group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or methoxyphenoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

  • Ethyl 3-[2-(4-hydroxyphenoxy)acetamido]-1-benzofuran-2-carboxylate
  • Ethyl 3-[2-(4-chlorophenoxy)acetamido]-1-benzofuran-2-carboxylate
  • Ethyl 3-[2-(4-nitrophenoxy)acetamido]-1-benzofuran-2-carboxylate

These compounds share a similar core structure but differ in the substituents attached to the phenoxy group. The unique properties of this compound arise from the presence of the methoxy group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-[[2-(4-methoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-3-25-20(23)19-18(15-6-4-5-7-16(15)27-19)21-17(22)12-26-14-10-8-13(24-2)9-11-14/h4-11H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIRYUXQIWFIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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